

Unraveling the Role of Ethyl Cyano(ethoxymethylene)acetate- $^{13}\text{C}_3$ in Advanced Research

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Compound of Interest

Ethyl
Compound Name: *Cyano(ethoxymethylene)acetate-*
 $^{13}\text{C}_3$
Cat. No.: *B15558193*

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In the intricate landscape of scientific research and pharmaceutical development, the precision of analytical methods and the ability to trace metabolic pathways are paramount. **Ethyl Cyano(ethoxymethylene)acetate- $^{13}\text{C}_3$** , a stable isotope-labeled organic compound, has emerged as a critical tool for researchers in these domains. This technical guide provides an in-depth exploration of its applications, supported by experimental data and methodologies, to empower scientists and drug development professionals in their research endeavors.

Core Applications in Research

Ethyl Cyano(ethoxymethylene)acetate- $^{13}\text{C}_3$ serves two primary functions in the research sphere: as a versatile labeled building block for the synthesis of complex isotopically marked molecules and as an internal standard for quantitative analysis.

1. **Labeled Synthetic Intermediate:** The most prominent application of **Ethyl Cyano(ethoxymethylene)acetate- $^{13}\text{C}_3$** is as a precursor in the synthesis of isotopically labeled pharmaceuticals.^[1] The incorporation of three ^{13}C atoms provides a distinct mass shift, facilitating the use of the final labeled drug product in critical studies. These include:

- Pharmacokinetic (PK) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
- Metabolic Profiling: Identifying and quantifying drug metabolites.
- Bioanalysis: Serving as an internal standard for the precise quantification of the unlabeled drug in biological matrices such as plasma and tissue samples.

A prime example is the synthesis of Tofacitinib- ^{13}C 3, a Janus kinase (JAK) inhibitor.[1] In this synthesis, Ethyl Cyanoacetate-1,2,3- ^{13}C 3 is a key intermediate, demonstrating the utility of this labeled compound in creating complex molecules for advanced research.

2. Internal Standard: In analytical chemistry, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the use of stable isotope-labeled internal standards is the gold standard for accurate quantification. **Ethyl**

Cyano(ethoxymethylene)acetate- ^{13}C 3 can be employed as such a standard in methods developed for the analysis of related compounds.

Synthesis and Chemical Profile

Ethyl Cyano(ethoxymethylene)acetate- ^{13}C 3 is the isotopically labeled counterpart of Ethyl Cyano(ethoxymethylene)acetate. The ^{13}C labeling is typically within the cyanoacetyl moiety.

| Property | Value |
|-------------------|---|
| Molecular Formula | $\text{C}_5^{13}\text{C}_3\text{H}_{11}\text{NO}_3$ |
| Molecular Weight | ~172.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents like ethanol and ether |

Experimental Protocols

While specific experimental conditions can vary, the following provides a general framework for the key applications of **Ethyl Cyano(ethoxymethylene)acetate- ^{13}C 3**.

Synthesis of Tofacitinib-13C3 using Ethyl Cyanoacetate-1,2,3-13C3

This protocol outlines the general steps for the synthesis of the labeled drug Tofacitinib, highlighting the role of the $^{13}\text{C}_3$ -labeled intermediate.

Stage 1: Synthesis of Ethyl Cyanoacetate-1,2,3-13C3

A plausible synthetic route involves the esterification of cyanoacetic acid-1,2,3-13C3.[\[1\]](#)

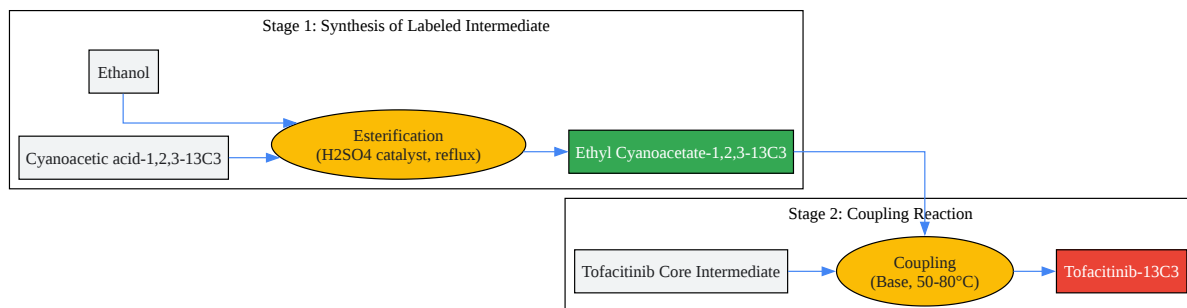
- Materials: Cyanoacetic acid-1,2,3-13C3, absolute ethanol, and a catalytic amount of concentrated sulfuric acid.
- Procedure:
 - A mixture of cyanoacetic acid-1,2,3-13C3 and a molar excess of absolute ethanol is prepared in a round-bottom flask.
 - A catalytic amount of concentrated sulfuric acid is carefully added.
 - The mixture is refluxed for several hours. Reaction progress is monitored by thin-layer chromatography (TLC).
 - Upon completion, the excess ethanol is removed under reduced pressure to yield Ethyl Cyanoacetate-1,2,3-13C3.

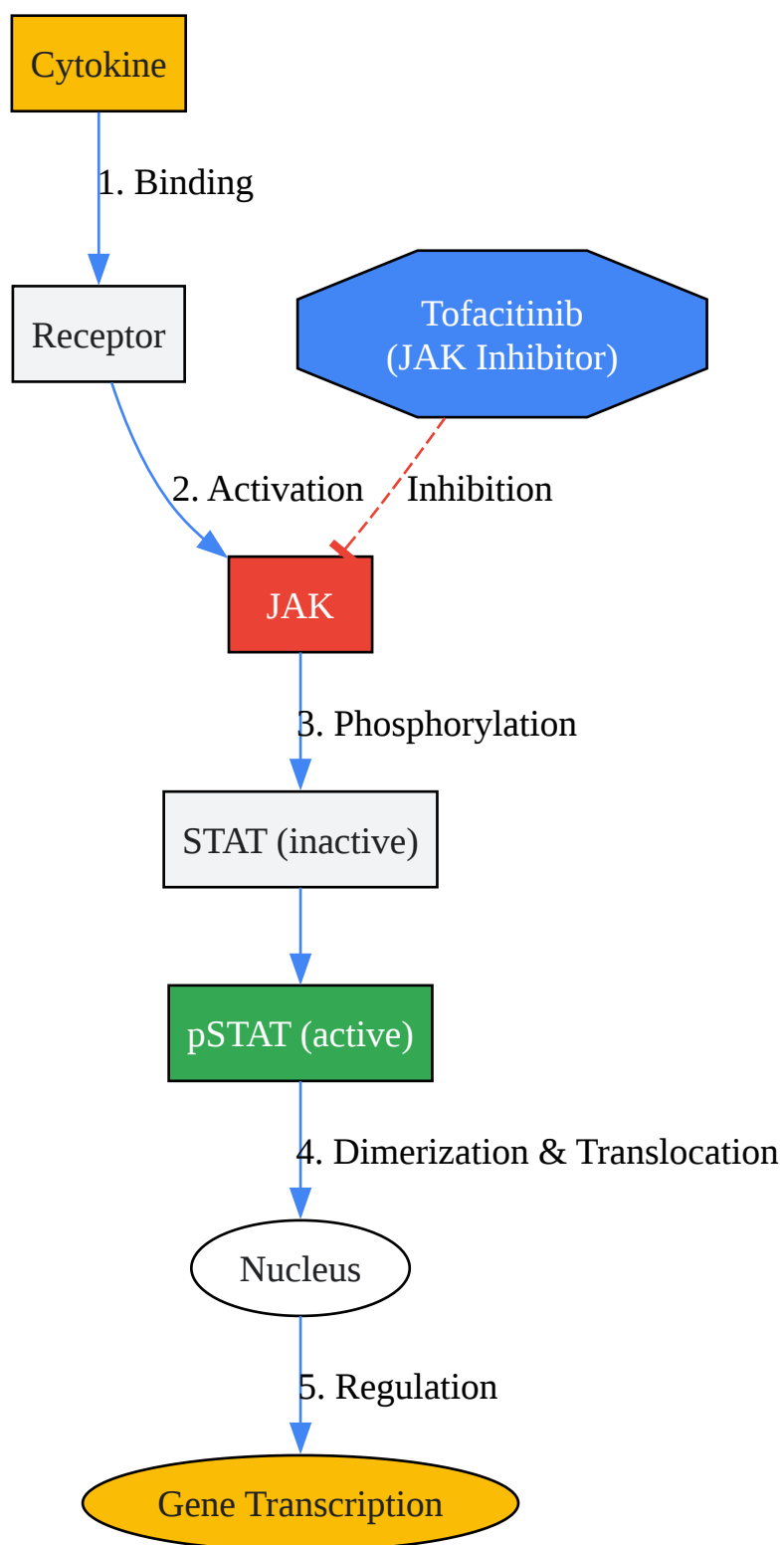
Stage 2: Coupling Reaction to form Tofacitinib-13C3

The labeled ethyl cyanoacetate is then coupled with the core intermediate of Tofacitinib.[\[1\]](#)

- Materials: (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine, Ethyl Cyanoacetate-1,2,3-13C3, and a suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU).
- Procedure:
 - The Tofacitinib core intermediate and Ethyl Cyanoacetate-1,2,3-13C3 are dissolved in an appropriate solvent.

- A base is added to facilitate the coupling reaction.
- The reaction is stirred at an elevated temperature (e.g., 50-80 °C) until completion, monitored by TLC or LC-MS.
- The product is precipitated by adding an anti-solvent (e.g., water or heptane).
- The solid Tofacitinib-13C3 is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or column chromatography.





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References

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